![molecular formula C16H34O4S B14707420 2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol CAS No. 20413-48-3](/img/structure/B14707420.png)
2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol is a chemical compound with the molecular formula C16H34O4S. This compound is characterized by the presence of a dodecane sulfonyl group attached to an ethoxyethanol backbone. It is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol typically involves the reaction of dodecane-1-sulfonyl chloride with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C12H25SO2Cl+HOCH2CH2OH→C12H25SO2OCH2CH2OH+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to maximize yield and efficiency. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of advanced purification techniques such as distillation and crystallization is common to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The ethoxy group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of dodecane-1-sulfonic acid.
Reduction: Formation of dodecane-1-thiol.
Substitution: Formation of various ethoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of membrane proteins and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of 2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol involves its interaction with lipid membranes and proteins. The sulfonyl group interacts with hydrophilic regions, while the dodecane chain interacts with hydrophobic regions, leading to the formation of micelles and other structures. This amphiphilic nature allows it to solubilize various compounds and enhance their bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dodecane-1-sulfonyl)ethanesulfonic acid phenyl ester
- 2-(Dodecane-1-sulfonyl)ethanesulfonic acid 2-methoxy-phenyl ester
- 2-(Dodecane-1-sulfonyl)ethanesulfonic acid 2,2,3,3-tetrafluoro-propyl ester
Uniqueness
2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol is unique due to its specific combination of a long hydrophobic dodecane chain and a hydrophilic ethoxyethanol backbone. This unique structure imparts distinct properties such as enhanced solubility and emulsifying capabilities, making it valuable in various applications.
Properties
CAS No. |
20413-48-3 |
|---|---|
Molecular Formula |
C16H34O4S |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
2-(2-dodecylsulfonylethoxy)ethanol |
InChI |
InChI=1S/C16H34O4S/c1-2-3-4-5-6-7-8-9-10-11-15-21(18,19)16-14-20-13-12-17/h17H,2-16H2,1H3 |
InChI Key |
LPOROVZTGVZKBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)CCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


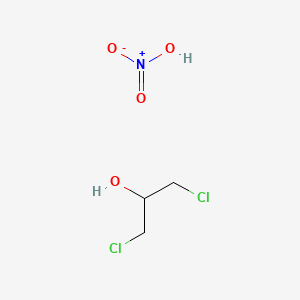
![[2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate](/img/structure/B14707342.png)
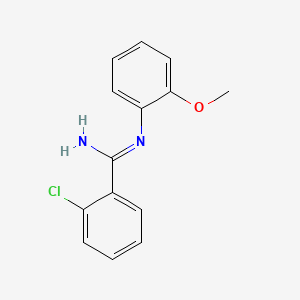
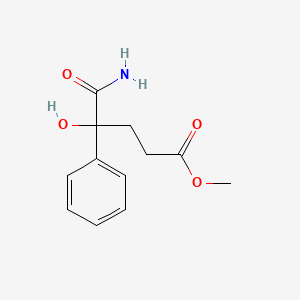
![Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-](/img/structure/B14707368.png)
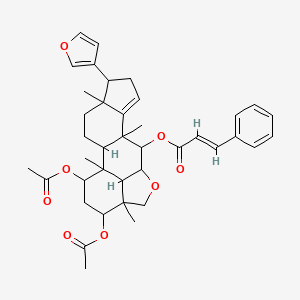
![Trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane](/img/structure/B14707386.png)
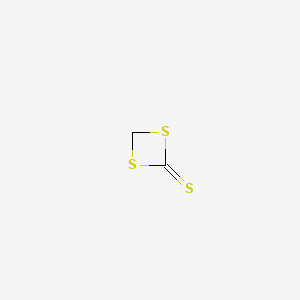
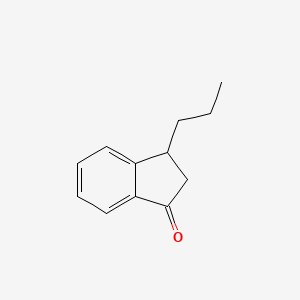
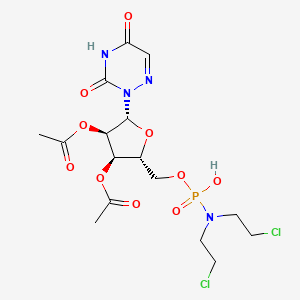
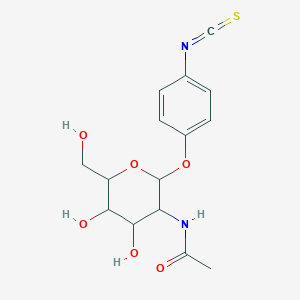
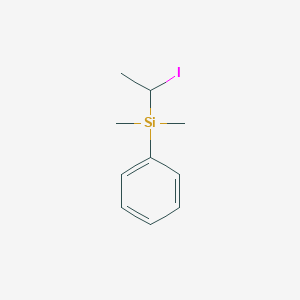
![Bis[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14707405.png)
![s-Triazine, 2-[(4-chloro-m-tolyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14707406.png)
